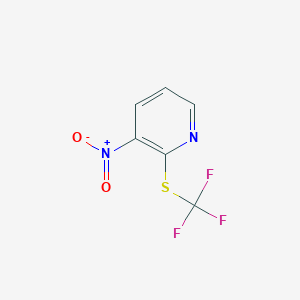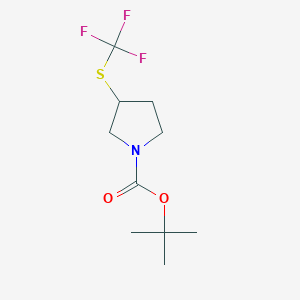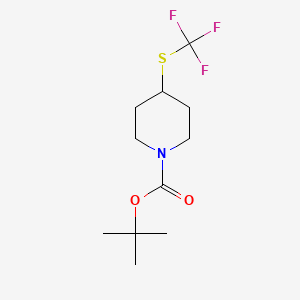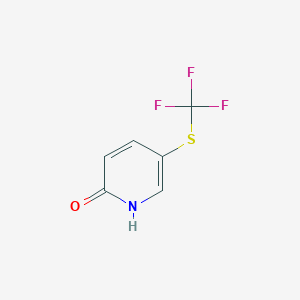
5-(Trifluoromethylthio)-2-pyridinecarboxylic acid, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethylthio)-2-pyridinecarboxylic acid, 97% (5-TFPcA, 97%) is a synthetic organic compound with a variety of applications in scientific research and laboratory experiments. 5-TFPcA, 97% is a white crystalline solid with a molecular formula of C7H4F3NO2S and a molecular weight of 213.16 g/mol. It is a highly reactive compound and is soluble in water, methanol, and ethanol. 5-TFPcA, 97% is used in a variety of scientific research applications and laboratory experiments due to its reactivity and solubility.
Applications De Recherche Scientifique
5-TFPcA, 97% is used in a variety of scientific research applications. It is a useful reagent for the synthesis of pharmaceuticals, and it has been used in the synthesis of a variety of drugs and other compounds. In addition, it has been used in the synthesis of biologically active molecules, such as peptides and proteins. 5-TFPcA, 97% has also been used in the synthesis of polymers and other materials for a variety of applications.
Mécanisme D'action
5-TFPcA, 97% is a highly reactive compound and its mechanism of action is based on its reactivity. 5-TFPcA, 97% is able to react with a variety of compounds, including other organic molecules, inorganic molecules, and proteins. This reactivity is due to the presence of the trifluoromethylthio group, which is able to form strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFPcA, 97% are not well understood. However, it is known that 5-TFPcA, 97% is able to react with a variety of molecules, including proteins and other organic molecules. These reactions can result in a variety of biochemical and physiological effects, depending on the molecule that is being reacted with.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-TFPcA, 97% in laboratory experiments include its high reactivity and solubility. The reactivity of 5-TFPcA, 97% makes it a useful reagent for the synthesis of a variety of compounds and materials. The solubility of 5-TFPcA, 97% also makes it easy to work with in a variety of laboratory experiments.
The main limitation of 5-TFPcA, 97% is its reactivity. The reactivity of 5-TFPcA, 97% can lead to unwanted side reactions, which can make it difficult to control the reaction. In addition, the reactivity of 5-TFPcA, 97% can make it difficult to control the concentration of the reagent in the reaction mixture.
Orientations Futures
There are a number of potential future directions for research on 5-TFPcA, 97%. One potential direction is to explore the potential applications of 5-TFPcA, 97% in the synthesis of pharmaceuticals and other biologically active molecules. Another potential direction is to explore the potential biochemical and physiological effects of 5-TFPcA, 97%. Finally, further research could be conducted to explore the potential advantages and limitations of 5-TFPcA, 97% for laboratory experiments.
Méthodes De Synthèse
5-TFPcA, 97% can be synthesized in a two-step process. In the first step, 5-trifluoromethylthiopyridine (5-TFMP) is reacted with acetic anhydride in the presence of triethylamine to form 5-trifluoromethylthioacetic anhydride (5-TFMAA). This reaction is carried out at room temperature. In the second step, 5-TFMAA is reacted with 2-pyridinecarboxylic acid in the presence of potassium carbonate to form 5-TFPcA, 97%. This reaction is also carried out at room temperature.
Propriétés
IUPAC Name |
5-(trifluoromethylsulfanyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)14-4-1-2-5(6(12)13)11-3-4/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYJGMIPFFXORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1SC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350613.png)



![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 98%](/img/structure/B6350623.png)




